molecular formula C22H20Br2N2O B609813 P7C3A20-analog

P7C3A20-analog

Cat. No.: B609813
M. Wt: 488.22
InChI Key: KQQDARPZXLJWEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

P7C3A20-analog is a potent, neuroprotective aminopropyl carbazole compound of significant interest for preclinical research in neurology and neuroscience. Its primary research value lies in its ability to activate the enzyme nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting step in the nicotinamide adenine dinucleotide (NAD+) salvage pathway . By enhancing NAMPT activity, this compound boosts intracellular NAD+ levels, which helps protect neurons from death under conditions of metabolic stress and energy crisis that characterize many forms of neural injury and disease . Studies in animal models have demonstrated the compound's efficacy in blocking neuronal cell death and preserving axonal integrity after traumatic brain injury (TBI), leading to improved outcomes in learning, memory, and motor coordination . Furthermore, its neuroprotective properties extend to models of Parkinson's disease and amyotrophic lateral sclerosis (ALS) . Beyond the central nervous system, this compound has shown promise in mitigating chemotherapy-induced peripheral neuropathy (CIPN), where it abrogates neuropathic pain and protects peripheral sensory neurons from damage without interfering with the anti-tumor efficacy of chemotherapeutic agents . This mechanism and the resulting robust neuroprotective profile make this compound a valuable research tool for investigating pathways of neurodegeneration and for exploring potential therapeutic strategies for a wide spectrum of conditions involving neuronal damage.

Properties

Molecular Formula

C22H20Br2N2O

Molecular Weight

488.22

IUPAC Name

N-(3-(3,6-dibromo-9H-carbazol-9-yl)propyl)-3-methoxyaniline

InChI

InChI=1S/C22H20Br2N2O/c1-27-18-5-2-4-17(14-18)25-10-3-11-26-21-8-6-15(23)12-19(21)20-13-16(24)7-9-22(20)26/h2,4-9,12-14,25H,3,10-11H2,1H3

InChI Key

KQQDARPZXLJWEC-UHFFFAOYSA-N

SMILES

COC1=CC(NCCCN2C3=C(C4=C2C=CC(Br)=C4)C=C(Br)C=C3)=CC=C1

Appearance

White solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

P7C3-A20 analog;  P7C3A20 analog;  P7C3-A20-analog;  defluoro-P7C3-A20. P7C3A20-analog

Origin of Product

United States

Synthetic Chemistry and Structural Modification of P7c3 A20

Chemical Architecture of P7C3-A20

The chemical structure of P7C3-A20 is fundamental to its biological activity. Its architecture is built upon a core scaffold that has been systematically modified to enhance its therapeutic properties.

Key Structural Differentiations from P7C3 (e.g., Fluorine at Chiral Center, Methoxy (B1213986) Group on Aniline (B41778) Ring)

P7C3-A20 is a derivative of the parent compound P7C3, distinguished by specific structural modifications that significantly enhance its activity. nih.gov Two key changes differentiate P7C3-A20 from P7C3: the introduction of a fluorine atom at the chiral center of the aminopropyl linker and the addition of a methoxy group to the aniline ring. nih.gov

The conversion of the central hydroxyl group in P7C3 to a fluorine atom in P7C3-A20 is a critical modification. nih.gov This substitution influences the compound's electronic properties and metabolic stability. The presence of the methoxy group on the aniline ring further contributes to the enhanced neuroprotective efficacy of P7C3-A20. nih.gov It is the synergistic effect of both the fluorine atom and the methoxy group that results in the superior activity of P7C3-A20, as the addition of either modification alone does not produce a similar increase in potency. nih.gov

Comparison with Other Analogues (e.g., P7C3-S243, Defluoro-P7C3-A20)

To further understand the structure-activity relationship of the P7C3 class of compounds, it is useful to compare P7C3-A20 with other analogues such as P7C3-S243 and defluoro-P7C3-A20.

(-)-P7C3-S243 is another potent neuroprotective analogue that, like P7C3-A20, features a fluorine atom. nih.gov However, it differs in the terminal aromatic ring, where the aniline moiety of P7C3-A20 is replaced with an aminopyridine functionality. nih.gov This change increases the polarity of (-)-P7C3-S243 relative to P7C3-A20. nih.gov Both P7C3-A20 and (-)-P7C3-S243 have demonstrated the ability to cross the blood-brain barrier. medchemexpress.comnih.gov

Defluoro-P7C3-A20, as its name suggests, is a structural analogue of P7C3-A20 that lacks the fluorine atom at the chiral center. glpbio.com This compound was reportedly synthesized unintentionally during a process aimed at producing P7C3-A20. glpbio.com The absence of the fluorine atom in defluoro-P7C3-A20 highlights the importance of this specific modification for the enhanced activity observed in P7C3-A20. nih.govglpbio.com

CompoundKey Structural FeaturesRelative Polarity
P7C3-A20Fluorine at chiral center, methoxy group on aniline ring-
P7C3-S243Fluorine at chiral center, aminopyridine ring instead of anilineIncreased relative to P7C3-A20 nih.gov
Defluoro-P7C3-A20Lacks fluorine at the chiral center, retains methoxy group on aniline ring-

Synthetic Methodologies for P7C3-A20

The development of efficient and scalable synthetic routes is crucial for the extensive biological evaluation of promising compounds like P7C3-A20.

Scalable Synthesis Approaches

A significant advancement in the development of P7C3-A20 was the establishment of a scalable synthesis that can be performed without the need for chromatographic purification of intermediates or the final product. researchgate.net This chromatography-free synthesis has enabled the production of hundred-gram batches of P7C3-A20, facilitating extensive preclinical studies. nih.govresearchgate.net The initial synthetic route involved the fluorination of a secondary alcohol where the aniline nitrogen was protected with a 4-nitrobenzenesulfonyl (4-Ns) group. researchgate.net This protection strategy was crucial as fluorination of substrates with an unprotected aniline NH proved to be problematic. researchgate.net

Considerations for Enantioselective Synthesis

The presence of a chiral center containing a fluorine atom in P7C3-A20 makes enantioselective synthesis a key consideration. While P7C3-A20 has been extensively studied as a racemate, the synthesis of enantiomerically pure analogues like (-)-P7C3-S243 has been achieved. nih.gov For (-)-P7C3-S243, the synthesis starts from optically active glycidol (B123203) 3-nosylate, and a stereospecific fluorination is effected using a combination of C4F9SO2F and [Bu4N][Ph3SiF2]. nih.gov The enantiomer, (+)-P7C3-S243, has shown significantly lower neuroprotective efficacy, highlighting the importance of stereochemistry for the biological activity of this class of compounds. nih.gov These methodologies for achieving enantiopure compounds are relevant for the future development and optimization of P7C3-A20 and related analogues.

Derivatization Strategies and Medicinal Chemistry Optimization

The development of enhanced analogs such as P7C3-A20 stemmed from a targeted medicinal chemistry effort to improve upon the pharmacological properties of the parent compound, P7C3. rsc.org This campaign provided a suite of analogs for detailed biological examination, ultimately revealing derivatives with superior neuroprotective capabilities in various models of neurodegenerative disease. nih.govrsc.org

Systematic evaluation of the P7C3 structure revealed key insights into the features required for its biological activity. pnas.org Structure-activity relationship (SAR) studies demonstrated that the chemical characteristics of the carbazole (B46965) ring, the length of the aliphatic linker, and the nature of the terminal aromatic ring were all significant determinants of the compound's proneurogenic and neuroprotective activity. nih.gov

Key findings from SAR studies include:

Stereospecificity: The discovery that individual enantiomers of certain P7C3 derivatives exhibited markedly different levels of activity suggested that these compounds interact with a specific biological macromolecule, rather than having a non-specific effect such as simply integrating into a cell membrane. nih.gov For example, (−)-P7C3-S243 was found to be more active than its enantiomer, (+)-P7C3-S243. researchgate.net

Tolerable Modifications: Researchers identified several regions of the P7C3 scaffold that could tolerate substitutions without losing biological activity. nih.gov This was instrumental in the development of "tool compounds." For instance, analogs like P7C3-S324 (containing a biotin (B1667282) moiety) and P7C3-S326 (featuring a benzophenone (B1666685) for photo-crosslinking and an alkyne for CLICK chemistry) were created. nih.govresearchgate.net These derivatives, which maintained activity equivalent to P7C3, were crucial for identifying the compound's binding partner, nicotinamide (B372718) phosphoribosyltransferase (NAMPT). nih.govnih.govresearchgate.net

Role of Halogenation: The dibromo substitution on the carbazole ring was found to be important for activity, as derivatives with dichloro or unsubstituted carbazole rings were not active at the concentrations tested. researchgate.net

CompoundKey Structural Modification (from P7C3)Relative Activity (in vivo neurogenesis)Primary Use/Finding
P7C3-A20-OH to -F; added -OCH3 on aniline ringMore ActiveOptimized lead compound
(−)-P7C3-S243-OH to -F; aniline replaced with aminopyridineMore ActiveIncreased polarity, potent enantiomer
(+)-P7C3-S243-OH to -F; aniline replaced with aminopyridineLess ActiveDemonstrated stereospecificity of target
P7C3-S324Appended with biotin moietyEquivalentTool compound for affinity chromatography
P7C3-S326Appended with benzophenone and alkyneEquivalentTool compound for photo-crosslinking

The superior potency and improved pharmacological profile of P7C3-A20 are a direct result of specific, synergistic modifications to the core P7C3 structure. nih.gov The systematic variation of nearly every position on the lead compound pinpointed the changes necessary for enhanced efficacy. researchgate.net

The key modifications that define P7C3-A20 are:

Fluorination of the Linker: The secondary alcohol (hydroxyl group) in the aminopropyl linker of P7C3 was converted to a fluorine atom. This modification was found to improve the innate neuroprotective efficacy. nih.govresearchgate.net

Aniline Ring Substitution: A methoxy group (-OCH₃) was introduced onto the terminal aniline ring. nih.gov

A critical finding of the medicinal chemistry campaign was that these two modifications produced a synergistic effect. nih.gov The enhanced activity of P7C3-A20 was only observed when both the fluorine and the methoxy group were present. nih.gov Analogs containing either fluorination alone or the methoxy group addition alone did not show a significant improvement in activity compared to the parent P7C3 compound. nih.gov

Other analogs have been developed by altering core features in different ways. In the highly active analog, (−)-P7C3-S243, the entire aniline moiety of P7C3 was replaced with an aminopyridine group, which increased the molecule's polarity. nih.gov In another instance, a structural analog known as defluoro-P7C3-A20 was synthesized, which, as its name implies, lacks the characteristic fluorine atom in the 1,3-diaminopropane (B46017) bridge found in P7C3-A20. glpbio.com This particular analog was reportedly synthesized by mistake and its bioactivity remains unknown. glpbio.com

CompoundLinker GroupTerminal Aromatic RingKey Feature
P7C3-OHAnilineParent compound
P7C3-A20-FMethoxy-substituted AnilineSynergistic potency enhancement
(−)-P7C3-S243-FAminopyridineIncreased polarity
defluoro-P7C3-A20-HMethoxy-substituted AnilineLacks fluorine atom of P7C3-A20

Molecular and Cellular Mechanisms of Action of P7c3 A20

Primary Molecular Target: Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) Activation

The principal molecular target of P7C3-A20 is nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the nicotinamide adenine (B156593) dinucleotide (NAD+) salvage pathway. researchgate.netnih.govnih.govreddit.comfau.de P7C3 and its more active analog, P7C3-A20, have been shown to bind to and activate NAMPT, thereby enhancing its enzymatic activity. nih.govnih.govoup.com This activation is crucial for maintaining cellular NAD+ levels, particularly under conditions of stress or injury that lead to NAD+ depletion. nih.govnih.gov

NAMPT plays a pivotal role in cellular bioenergetics by catalyzing the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a key precursor in the synthesis of NAD+. nih.govreddit.comresearchgate.net The NAD+ salvage pathway is the primary route for NAD+ biosynthesis in mammals, recycling nicotinamide to sustain the cellular NAD+ pool. nih.govnih.gov NAD+ is an essential coenzyme involved in a myriad of fundamental biological processes, including redox reactions, cellular metabolism, DNA repair, and signaling pathways. nih.gov Consequently, the activity of NAMPT is critical for cellular homeostasis and survival.

A primary consequence of P7C3-A20-mediated NAMPT activation is the augmentation of intracellular NAD+ levels. elifesciences.org In various models of cellular stress and injury, where NAD+ levels are often depleted, treatment with P7C3-A20 has been shown to restore or even elevate NAD+ concentrations. nih.govnih.govnih.govresearchgate.net For instance, in the context of ischemic stroke, P7C3-A20 treatment effectively restored cortical NAD+ levels that were significantly reduced by the ischemic event. nih.govresearchgate.net Similarly, in cells challenged with agents that induce NAD+ depletion, P7C3-A20 facilitates a rebound in intracellular NAD+, thereby protecting the cells from toxicity. nih.gov This ability to enhance NAD+ production is central to the neuroprotective effects of the compound. nih.govelifesciences.org

The direct interaction between P7C3 compounds and NAMPT has been confirmed through in vitro studies using the purified enzyme. nih.gov Active variants of P7C3, including P7C3-A20, have been demonstrated to enhance the enzymatic activity of recombinant human NAMPT in a dose-dependent manner. nih.gov This provides direct evidence that P7C3 compounds function as allosteric activators of NAMPT, directly enhancing its catalytic efficiency in converting nicotinamide to NMN. nih.gov

Downstream Cellular and Biochemical Processes

The activation of NAMPT and the subsequent increase in NAD+ levels by P7C3-A20 trigger a range of downstream cellular and biochemical processes that collectively contribute to its neuroprotective and proneurogenic effects.

A hallmark of P7C3-A20's activity is its profound impact on neurogenesis and the survival of both mature and newly formed neurons. nih.govnih.govnbinno.comnih.gov The compound has been shown to be effective in promoting neuronal survival in various models of neurodegeneration and acute injury. nih.govnbinno.com This neuroprotective action is intrinsically linked to its ability to maintain cellular NAD+ levels, which are critical for neuronal function and resilience. nih.govresearchgate.net

Neurogenesis and Neuronal Survival

Prevention of Apoptosis in Neural Precursor Cells and Mature Neurons

P7C3-A20 demonstrates significant neuroprotective effects by inhibiting apoptosis in both neural precursor cells and mature neurons. semanticscholar.orgnih.gov This anti-apoptotic capability is crucial for preserving neural tissue, particularly in the context of injury and neurodegenerative diseases. The compound was initially identified for its ability to promote the survival of newborn neurons in the hippocampus, a region critical for learning and memory. semanticscholar.org

In models of traumatic brain injury (TBI), P7C3-A20 treatment has been shown to reduce the number of apoptotic cells in the cortex and hippocampus. nih.gov This is achieved, in part, by inhibiting excessive autophagy, a cellular process that, when overactivated, can lead to programmed cell death. nih.gov Studies have shown that P7C3-A20 administration decreases the expression of pro-apoptotic proteins such as Bax and BNIP3. semanticscholar.org By mitigating the apoptotic cascade, P7C3-A20 helps to preserve neuronal integrity and function following injury. semanticscholar.orgnih.gov

The protective effects of P7C3-A20 extend to various models of neurological disorders. For instance, in the context of intracerebral hemorrhage, treatment with P7C3-A20 has been found to attenuate neural apoptosis, contributing to a reduction in lesion volume and improved neurological outcomes. nih.govnih.gov The compound's ability to protect neural precursor cells is particularly important for endogenous repair mechanisms, as it supports the potential for neurogenesis and the replacement of lost neurons. nih.gov

Protection Against Injury-Induced LTP Deficits

Long-term potentiation (LTP) is a cellular mechanism that underlies learning and memory. Following a traumatic brain injury, deficits in LTP are commonly observed, contributing to cognitive impairments. Research has shown that P7C3-A20 can protect against these injury-induced LTP deficits.

In studies using rodent models of TBI, administration of P7C3-A20 after the injury prevented the reduction in LTP in the hippocampus. nih.gov Specifically, treatment with P7C3-A20 was associated with significantly greater evoked responses from the medial perforant path-middle molecular layer synapse compared to untreated injured animals. nih.gov This preservation of synaptic plasticity is a key factor in the observed improvements in cognitive function, such as spatial learning and memory, in P7C3-A20-treated animals after TBI. nih.govnih.gov The ability of P7C3-A20 to rescue hippocampal synaptic transmission highlights its therapeutic potential for mitigating the cognitive consequences of brain injuries. nih.gov

Influence on Neuronal Bioenergetics

The neuroprotective effects of P7C3-A20 are closely linked to its influence on neuronal bioenergetics, particularly through the modulation of Nicotinamide Adenine Dinucleotide (NAD+) metabolic pathways.

NAD+ Metabolic Pathways and Cellular Resiliency

P7C3-A20 is known to enhance the activity of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway. nih.gov This pathway is critical for maintaining cellular NAD+ levels, a coenzyme essential for numerous cellular functions, including energy metabolism, DNA repair, and signaling. Following neuronal injury, NAD+ levels are often depleted, leading to energy deficits and subsequent cell death.

By activating NAMPT, P7C3-A20 facilitates the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a precursor to NAD+. nih.gov This action effectively boosts the cellular production of NAD+, thereby enhancing cellular resiliency in the face of stress and injury. nih.gov In models of ischemic stroke and intracerebral hemorrhage, P7C3-A20 treatment has been shown to restore depleted NAD+ levels, which is associated with reduced infarct size and improved neurological outcomes. nih.govresearchgate.net The maintenance of NAD+ pools helps to preserve mitochondrial function and ATP production, which are vital for neuronal survival and function. researchgate.net

Blood-Brain Barrier (BBB) Integrity and Repair

P7C3-A20 has demonstrated a significant capacity to protect and repair the blood-brain barrier (BBB), a critical component of the neurovascular unit that is often compromised after brain injury. nih.govpnas.org A compromised BBB can lead to edema, infiltration of inflammatory cells, and further neuronal damage.

In animal models of traumatic brain injury and intracerebral hemorrhage, P7C3-A20 treatment has been shown to reduce BBB damage. nih.govnih.gov This protective effect is evidenced by decreased extravasation of dyes such as Evans blue into the brain parenchyma. nih.gov Mechanistically, P7C3-A20 has been found to increase the expression of tight junction proteins, including occludin, claudin-5, and ZO-1, which are essential for maintaining the integrity of the BBB. pnas.org

Furthermore, even when administered long after the initial injury, P7C3-A20 has been shown to repair TBI-induced breaks in the BBB endothelium. pnas.orgnih.gov This reparative action is accompanied by an increase in brain capillary pericyte density and a restoration of normal BBB endothelium length. pnas.orgnih.gov The ability of P7C3-A20 to both protect and repair the BBB suggests its potential as a therapeutic agent for both acute and chronic phases of brain injury. pnas.orgcase.edu

Modulation of Neuroinflammation

Neuroinflammation is a key secondary injury mechanism following brain trauma and in neurodegenerative diseases. P7C3-A20 has been shown to modulate this inflammatory response, contributing to its neuroprotective effects.

In a model of intracerebral hemorrhage, treatment with P7C3-A20 significantly suppressed neuroinflammation and the pro-inflammatory activities of microglia, the resident immune cells of the central nervous system. nih.govnih.gov This was associated with a reduction in the levels of inflammatory markers. nih.gov The anti-inflammatory effects of P7C3-A20 are linked to its ability to enhance NAD+ levels, which in turn can modulate the activity of NAD+-dependent enzymes like Sirtuin 3 (Sirt3). nih.gov Sirt3 plays a role in mitochondrial function and the inflammatory response. nih.gov By attenuating neuroinflammation, P7C3-A20 helps to create a more favorable environment for neuronal survival and repair. nih.govnih.gov

Independence from Wallerian Degeneration Mechanisms

Wallerian degeneration is a process of active axonal self-destruction that occurs distal to an injury. While the NAD+ salvage pathway is known to be important in regulating Wallerian degeneration, studies have shown that the neuroprotective effects of P7C3-A20 are independent of this specific mechanism. nih.govresearchgate.net

Research using primary neuronal cultures demonstrated that P7C3-A20 failed to protect against Wallerian degeneration induced by either neurite transection or administration of vincristine, a chemical that induces axonal degeneration. nih.govresearchgate.netnih.gov This suggests that while P7C3-A20 enhances NAMPT activity and NAD+ synthesis, its primary neuroprotective actions are not mediated through the delay of Wallerian degeneration. nih.govresearchgate.net These findings are important for understanding the specific cellular pathways through which P7C3-A20 exerts its therapeutic effects, distinguishing its anti-apoptotic and bioenergetic roles from the mechanisms governing axonal fragmentation after injury. researchgate.netnih.gov

Preclinical Efficacy and Investigational Applications in Disease Models

Neurodegenerative Disease Models

P7C3A20 has shown considerable promise in animal models of severe neurodegenerative conditions, including Parkinson's disease and amyotrophic lateral sclerosis (ALS). nih.govonemind.org Its mechanism is linked to the protection of mature neurons within the central nervous system. nih.govnih.gov

The neuroprotective effects of P7C3A20 have been evaluated in established toxin-induced models of Parkinson's disease (PD). nih.gov These models utilize neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) and 6-hydroxydopamine (6-OHDA) to replicate the characteristic degeneration of dopaminergic neurons seen in human PD. nih.govpnas.orguiowa.edunih.gov Research indicates that P7C3A20 can block the death of these critical neurons with greater potency than its parent compound, P7C3. nih.govpnas.orgnih.gov

In the MPTP mouse model, administration of the toxin typically results in a loss of approximately 50% of the tyrosine hydroxylase (TH)-positive dopaminergic neurons in the substantia nigra pars compacta (SNc), a key brain region affected in Parkinson's disease. pnas.org Studies have shown that treatment with P7C3A20 provides robust protection against this neurotoxicity. nih.govpnas.org In MPTP-treated mice, P7C3A20 treatment preserved the number of dopaminergic neurons to about 85% of the levels seen in healthy control mice. pnas.org At every tested concentration, P7C3A20 demonstrated superior neuroprotective capabilities compared to P7C3. pnas.org

Similarly, in the 6-OHDA rat model of Parkinson's disease, P7C3A20 was effective in blocking the death of dopaminergic neurons in the substantia nigra. uiowa.educaymanchem.com

Table 1: Effect of P7C3A20 on Dopaminergic Neuron Survival in MPTP Mouse Model

Treatment GroupApproximate Survival of Dopaminergic Neurons in SNc (Relative to Control)Reference
Control (No MPTP)100% pnas.org
MPTP + Vehicle~50% pnas.org
MPTP + P7C3A20~85% pnas.org

The neuroprotective action of P7C3A20 in animal models of Parkinson's disease extends to the preservation of motor function. In the 6-OHDA rat model, which induces motor deficits characteristic of PD, treatment with P7C3A20 led to the preservation of normal motor behavior. uiowa.educaymanchem.com Animals administered the compound showed protective efficacy across several behavioral measures, including tests for open-field activity and cylinder use. uiowa.edu This suggests that by protecting dopaminergic neurons, the compound helps maintain the neural circuits responsible for motor control.

The potential therapeutic application of P7C3A20 has also been explored in models of amyotrophic lateral sclerosis (ALS), a fatal disease characterized by the progressive degeneration of motor neurons. pnas.orgnih.gov The G93A-SOD1 mutant mouse is a widely used model that expresses a mutant human gene associated with familial ALS, causing these mice to develop progressive muscle weakness and paralysis due to motor neuron loss. nih.gov

Research provides evidence that P7C3A20 effectively protects spinal cord motor neurons from cell death in the G93A-SOD1 mouse model. pnas.orgnih.govnih.govscispace.com When the compound was administered at the time of disease onset, it significantly blocked the progressive loss of motor neurons in the ventral horn of the spinal cord. nih.govresearchgate.net This protective effect was observed at multiple time points as the disease progressed. nih.govresearchgate.net The number of surviving motor neurons was quantified using immunohistochemical staining for the enzyme choline (B1196258) acetyltransferase (ChAT), a marker for this cell type. nih.gov

Table 2: P7C3A20-mediated Protection of Spinal Cord Motor Neurons in G93A-SOD1 Mice

Treatment GroupObservation at Day 110-120Reference
G93A-SOD1 + VehicleSteady decline in the number of spinal cord motor neurons. nih.gov
G93A-SOD1 + P7C3A20Significant protection from spinal motor neuron cell death observed at all time points. nih.govresearchgate.net

The preservation of motor neurons in P7C3A20-treated G93A-SOD1 mice directly correlates with a preservation of motor function. pnas.orgnih.govnih.govresearchgate.net The compound was shown to be efficacious when administered at the onset of disease symptoms. pnas.orgnih.gov Functional outcomes were measured using behavioral tests such as the accelerating rotarod test, which assesses coordination and balance, and through walking gait analysis. nih.govnih.gov Mice receiving P7C3A20 demonstrated a significant preservation of performance in these motor function assays compared to their vehicle-treated counterparts. nih.gov

Table 3: Effect of P7C3A20 on Motor Function in G93A-SOD1 Mice (Accelerating Rotarod Test)

Age of MicePerformance of Vehicle-Treated GroupPerformance of P7C3A20-Treated GroupReference
Weeks 12-16Progressive decline in the ability to remain on the accelerating rotarod.Significant preservation of motor performance and coordination. nih.gov

Traumatic Brain Injury (TBI) Models (e.g., Fluid Percussion Injury, Blast Injury)

P7C3-A20 and its related compounds have demonstrated notable neuroprotective effects in multiple rodent models of traumatic brain injury (TBI), including fluid percussion and blast injury models. nih.govucl.ac.uk Studies indicate that the compound can mitigate some of the primary consequences of TBI, such as axonal degeneration and neuronal cell death. nih.govpatsnap.comsemanticscholar.org For instance, in a rat fluid-percussion injury model, P7C3-A20 administration led to a reduction in contusion volume and improved functional outcomes. ucl.ac.uk Similarly, the related compound (-)-P7C3-S243 showed efficacy in preventing axonal pathology and preserving myelin integrity in the hippocampus following blast-induced TBI. nih.gov

Table 1: Effect of P7C3-A20 on Contusion Volume in a Rat TBI Model

Treatment GroupOutcomeResult
P7C3-A20Contusion VolumeSignificantly reduced at multiple bregma levels 1 week post-injury. nih.gov
P7C3-A20Neuronal SurvivalSignificantly preserved NeuN-positive neurons in the pericontusional cortex. nih.gov

This table summarizes findings from studies on the effect of P7C3-A20 on brain tissue damage following traumatic brain injury.

Beyond structural preservation, P7C3-A20 treatment has been linked to significant functional recovery in TBI models. Administration of the compound improved sensorimotor function in rats as early as one week after a fluid percussion injury. nih.govmiami.edu Long-term cognitive benefits have also been documented. Five weeks post-injury, animals treated with P7C3-A20 showed improved performance in the Morris water maze, a test of hippocampal-dependent learning and memory. nih.govmiami.edu In a model mimicking chronic TBI, daily administration of P7C3-A20 for one month, starting a year after the initial injury, successfully restored normal cognitive function in mice. harringtondiscovery.orgeurekalert.org This cognitive recovery was sustained for months even after the treatment was stopped. harringtondiscovery.orgeurekalert.org Further studies using a weight-drop TBI model in rats also found that P7C3-A20 ameliorated severe neurological deficits, including impairments in balance, walking, and memory. patsnap.comsemanticscholar.org

A critical aspect of P7C3-A20's neuroprotective action in TBI involves its effect on the brain's vasculature. The compound has been shown to protect and repair the blood-brain barrier (BBB). pnas.orgnih.gov In a chronic TBI mouse model, P7C3-A20 treatment initiated 12 months post-injury repaired breaks in the BBB endothelium in the cortex and hippocampus. pnas.orgnih.gov This restoration of BBB integrity was accompanied by increased expression of tight junction proteins, reduced infiltration of immunoglobulin into the brain, and attenuated neuroinflammation. pnas.orgnih.gov The specificity of P7C3-A20's action on the endothelium was further confirmed in vitro, where it protected cultured human brain microvascular endothelial cells from cell death induced by hydrogen peroxide. pnas.orgnih.gov This suggests that by preserving the neurovascular unit, P7C3-A20 may help halt the chronic neurodegeneration that often follows TBI. harringtondiscovery.orgsciencedaily.com

Models of Age-Related Cognitive Decline

The P7C3 class of compounds, including P7C3-A20, has shown promise in models of age-related cognitive decline. nih.govrsc.org The parent compound, P7C3, was shown to increase the number of new neurons in the hippocampus of aged rats, which correlated with improved learning and memory in the Morris water maze task. rsc.org P7C3-A20 is suggested to be a potential agent for preserving cognitive capacity during aging. ucl.ac.uk Its mechanism is linked to enhancing neurogenesis and protecting against the apoptotic loss of newborn hippocampal neurons. ucl.ac.uk

Peripheral Neuropathy Models

The neuroprotective properties of P7C3-A20 extend beyond the central nervous system, with significant efficacy demonstrated in models of peripheral neuropathy.

P7C3-A20 has been studied extensively as a potential treatment for chemotherapy-induced peripheral neuropathy (CIPN), a common and debilitating side effect of anticancer drugs like paclitaxel (B517696) (PTX). elifesciences.org In an aggressive rat model of PTX-induced neuropathy, daily treatment with P7C3-A20 prevented the behavioral signs of neuropathic pain, such as mechanical allodynia (pain in response to innocuous stimuli). elifesciences.orgnih.gov It also prevented the histological damage associated with the condition, specifically the loss of peripheral sensory neurons. nih.govresearchgate.net The neuroprotective effect is believed to be mediated through the stimulation of the enzyme nicotinamide (B372718) phosphoribosyltransferase (NAMPT), which is crucial for cellular energy and resilience. nih.govresearchgate.net Importantly, studies in tumor-bearing mice showed that P7C3-A20 blocked PTX-induced allodynia without compromising the anti-tumor effectiveness of the chemotherapy. nih.govelifesciences.org

Table 2: P7C3-A20 Efficacy in Paclitaxel-Induced Neuropathy Rat Model

ParameterObservation in PTX-Treated RatsEffect of P7C3-A20 Co-treatment
Behavioral Development of mechanical, cold, and heat hypersensitivity. researchgate.netPrevented behavioral indicators of neuropathic pain. elifesciences.orgnih.gov
Histological Damage to peripheral axons, potential demyelination. researchgate.netProtected peripheral nociceptive neurons from damage. elifesciences.org
General Health Significant weight loss and poor health indices. nih.govImproved general health and reduced attrition. elifesciences.orgnih.gov

This table summarizes the protective effects of P7C3-A20 against the neurotoxic side effects of paclitaxel chemotherapy in a preclinical model.

Chemotherapy-Induced Peripheral Neuropathy (CIPN) Models (e.g., Paclitaxel-induced neuropathy)

Other In Vitro and In Vivo Systems

The neuroprotective potential of P7C3-A20 has been explored in a variety of other experimental settings, revealing a broad spectrum of activity against different types of cellular stress and injury.

Doxorubicin (B1662922) is an anticancer agent known to induce cellular toxicity partly through the depletion of intracellular NAD. nih.govnih.gov In cultured human osteosarcoma (U2OS) cells, P7C3-A20 was found to protect against doxorubicin-mediated toxicity. nih.govresearchgate.net Pre-treatment with P7C3-A20 blocked the apoptotic cell death induced by doxorubicin. nih.gov This protective effect is linked to the compound's ability to activate NAMPT, leading to a restoration of NAD levels that are depleted by doxorubicin. nih.govresearchgate.net

Cell LineToxinKey FindingsReference
U2OS (human osteosarcoma)DoxorubicinProtected against doxorubicin-mediated toxicity and blocked apoptosis. nih.govgoogle.com

Oxygen-glucose deprivation (OGD) is an in vitro model that mimics the ischemic conditions of a stroke. In PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, P7C3-A20 demonstrated protective effects against OGD-induced damage. medchemexpress.commedchemexpress.com Treatment with P7C3-A20 was shown to alleviate the cytotoxicity and apoptosis caused by OGD. medchemexpress.commedchemexpress.com These findings suggest a potential therapeutic role for P7C3-A20 in conditions involving ischemic injury. nih.govresearchgate.net

Cell LineConditionKey FindingsReference
PC12Oxygen-Glucose Deprivation (OGD)Alleviated OGD-induced cytotoxicity and apoptosis. medchemexpress.commedchemexpress.com

The nematode Caenorhabditis elegans is a valuable model organism for studying neurodegenerative processes due to its simple and well-characterized nervous system. nih.gov In a C. elegans model of Parkinson's disease, where dopaminergic neurons are destroyed by the neurotoxin MPP+ (1-methyl-4-phenylpyridinium), P7C3-A20 showed protective effects. nih.govpnas.orgnih.gov The compound was effective in blocking the death of dopaminergic neurons and preserving the mobility of the worms following exposure to the toxin. nih.govpnas.orgnih.gov The efficacy of P7C3-A20 in this model was found to be superior to that of the parent compound, P7C3. pnas.orgnih.gov

Model OrganismConditionKey FindingsReference
Caenorhabditis elegansMPP+-mediated dopaminergic neuron deathBlocked dopaminergic neuron death and preserved mobility. nih.govpnas.orgnih.gov

The neuroprotective capabilities of P7C3-A20 extend to models of optic nerve injury. elifesciences.orgscienceopen.com In rat models where the optic nerve was crushed, a procedure that leads to the death of retinal ganglion cells (RGCs), treatment with P7C3-A20 was shown to be protective. mybiosource.comneuromics.comfocusbiomolecules.com Specifically, studies have indicated that P7C3-A20 suppresses neuroinflammation and protects retinal ganglion cells from the damage induced by the crush injury. mybiosource.comneuromics.comfocusbiomolecules.com

Model SystemKey FindingsReference
Rat model of optic nerve crushSuppressed neuroinflammation and protected retinal ganglion cells. mybiosource.comneuromics.comfocusbiomolecules.com

Ischemic Stroke Models

The aminopropyl carbazole (B46965) derivative, P7C3-A20, has demonstrated significant neuroprotective and restorative effects in preclinical models of ischemic stroke. Research has primarily utilized rodent models, such as the transient middle cerebral artery occlusion (MCAO) model in rats, to simulate the pathological conditions of a stroke. nih.govnih.gov Studies have investigated the compound's efficacy in mitigating neuronal damage, promoting functional recovery, and enhancing endogenous repair mechanisms. nih.govbmj.com

Detailed Research Findings

Investigations into P7C3-A20 have revealed a dual mechanism of action: protecting mature neurons from cell death and augmenting the generation of new neurons (neurogenesis) following an ischemic event. nih.govsciencedaily.com This dual action translates to both histopathological improvements and better functional outcomes in animal subjects. themiamiproject.org

In Vivo Efficacy in Rodent MCAO Models:

In a study utilizing a rat model of transient MCAO, treatment with P7C3-A20 led to significant behavioral improvements. nih.gov Treated rats performed notably better than their vehicle-treated counterparts in sensorimotor tasks, including the cylinder and grid-walk tests. nih.gov Furthermore, they exhibited enhanced performance in a chronic test of spatial learning and memory, indicating a lasting cognitive benefit. nih.gov

These behavioral gains were correlated with significant structural changes in the brain. P7C3-A20 treatment was associated with a marked reduction in both cortical and hippocampal atrophy six weeks after the stroke. nih.govsciencedaily.com Histological analysis confirmed that the compound significantly reduces the cerebral infarct volume in MCAO rats. nih.govbmj.com

One of the key mechanisms underlying the efficacy of P7C3-A20 is its ability to boost neurogenesis. nih.gov Following the ischemic event, P7C3-A20 treatment significantly increased the number of new neurons in two critical neurogenic niches: the subventricular zone (SVZ) and the subgranular zone (SGZ) of the hippocampal dentate gyrus. nih.govresearchgate.net This proneurogenic effect is believed to contribute to the observed functional recovery. themiamiproject.orgnih.gov

Biochemically, cerebral ischemia was shown to cause a significant reduction in nicotinamide adenine (B156593) dinucleotide (NAD) levels in the cortex. nih.gov P7C3-A20 treatment effectively restored these NAD levels to those seen in control animals. nih.govsciencedaily.com This restoration of NAD, a crucial molecule for cellular energy and health, is a proposed mechanism for the compound's neuroprotective effects. nih.govnih.gov The compound is thought to enhance the activity of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD salvage pathway. nih.govbmj.comnih.gov

Even when administration was delayed, P7C3-A20 demonstrated beneficial effects on stroke-induced deficits in motor coordination, symmetry, and cognitive functions related to spatial learning and memory. bmj.com

In Vitro Neuroprotection:

Complementing the in vivo findings, studies on primary cortical neurons subjected to oxygen-glucose deprivation (OGD) or oxygen-glucose deprivation/reperfusion (OGD/R)—in vitro models mimicking ischemic and reperfusion injury—confirmed the neuroprotective capacity of P7C3-A20. nih.gov Cell viability and morphological analysis showed that P7C3-A20 protected neurons from injury induced by these conditions. nih.govnih.gov

The collective evidence from these preclinical models suggests that P7C3-A20 holds promise by not only limiting the damage caused by ischemic stroke but also by promoting the brain's own repair processes. nih.govbmj.com

Data from Preclinical Ischemic Stroke Studies

The following tables summarize the key findings from preclinical studies of P7C3-A20 in ischemic stroke models.

Table 1: Behavioral and Histopathological Outcomes in MCAO Rat Model

Outcome Measure Vehicle-Treated Control P7C3-A20-Treated Significance Reference
Sensorimotor Function
Grid-Walk Task (Missteps) 33.0% ± 7.4 16.8 ± 3.0 Significant Improvement ahajournals.org
Cylinder Task (Asymmetry) 26.5 ± 3.9 34.5 ± 3.3 Significant Improvement ahajournals.org
Cognitive Function
Water Maze (Escape Latency, Day 4) 24.2 ± 1.7 s 16.7 ± 1.6 s Significantly Reduced ahajournals.org
Histopathology
Cortical Atrophy Significantly Higher Significantly Decreased p < 0.05 nih.gov
Hippocampal Atrophy Significantly Higher Significantly Decreased p < 0.05 nih.gov

Table 2: Neurogenesis and Biochemical Findings in MCAO Rat Model

Outcome Measure Sham Vehicle-Treated Stroke P7C3-A20-Treated Stroke Significance (P7C3 vs. Vehicle) Reference
Neurogenesis (BrdU+:NeuN+ cells)
Subgranular Zone (SGZ) Baseline Increased (p < 0.001 vs Sham) Further Increased p < 0.01 nih.govresearchgate.net
Subventricular Zone (SVZ) Baseline Increased (p < 0.05 vs Sham) Further Increased p < 0.05 nih.govresearchgate.net
Biochemistry

Advanced Research Methodologies and Computational Insights

Structure-Activity Relationship (SAR) Analyses

Structure-activity relationship (SAR) studies have been instrumental in optimizing the P7C3 scaffold, leading to the development of P7C3A20 and other analogs with enhanced neuroprotective properties. nih.govrsc.org These analyses systematically modify the chemical structure of a lead compound and assess how these changes affect its biological activity, providing crucial insights into the chemical features essential for its function.

Correlation Between Chemical Features and Biological Activity

The neuroprotective and proneurogenic activities of the P7C3 class of compounds are intricately linked to specific chemical features. nih.govgoogle.com SAR studies have revealed that the carbazole (B46965) ring, the length of the aliphatic linker, and the nature of the aromatic ring are all critical determinants of their biological efficacy. nih.govgoogle.com For instance, the aminopropyl carbazole core is a key pharmacophore responsible for the observed neurogenic and neuroprotective effects. nih.govmdpi.com

In vivo screening of numerous P7C3 analogs has consistently shown a strong correlation between their efficacy in promoting hippocampal neurogenesis and their ability to protect against neurotoxicity in models of neurodegenerative diseases. pnas.orgpnas.org This suggests that the proneurogenic activity of these compounds is a reliable predictor of their broader neuroprotective potential. pnas.orgpnas.org The active variants of P7C3, including P7C3A20, have demonstrated the ability to protect cultured cells from toxicity induced by agents like doxorubicin (B1662922) by replenishing depleted NAD+ levels. nih.govresearchgate.net This bioactivity is highly correlated with their neuroprotective effects observed in vivo. nih.govgoogle.com

Impact of Substitutions on Potency and Efficacy

Systematic substitutions on the P7C3 scaffold have led to the identification of analogs with significantly improved potency and efficacy. P7C3A20, a standout analog, features two key modifications from the parent compound, P7C3: the replacement of a hydroxyl group with a fluorine atom in the linker region and the addition of a methoxy (B1213986) group to the aniline (B41778) ring. pnas.orgpnas.org These changes result in greater potency and a higher ceiling of efficacy in various models of neurodegeneration, including Parkinson's disease and amyotrophic lateral sclerosis. pnas.orgpnas.orgnih.gov

Further SAR studies have explored other modifications. For example, replacing the aniline moiety with a naphthyl amine and the bromines on the carbazole ring with chlorines, as seen in the analog P7C3-S184, results in a loss of neuroprotective activity. nih.gov Conversely, the development of analogs like (-)-P7C3-S243, which replaces the aniline moiety with an alternative heterocycle, has yielded compounds with improved druglike properties and potent neuroprotective effects. nih.govacs.org The stereochemistry of the compounds is also crucial, with the (R)-enantiomer of some analogs showing activity while the (S)-enantiomer is inactive, indicating a specific interaction with a biological target. nih.gov

Table 1: Impact of Key Substitutions on the Biological Activity of P7C3 Analogs

Compound Key Structural Modifications from P7C3 Impact on Biological Activity
P7C3A20 Replacement of hydroxyl with fluorine in the linker; addition of a methoxy group to the aniline ring. pnas.orgpnas.org Greater potency and efficacy than P7C3. pnas.orgpnas.orgnih.gov
P7C3-S184 Replacement of carbazole bromines with chlorines; replacement of aniline with a naphthyl amine. nih.gov Devoid of neuroprotective activity. nih.gov
(-)-P7C3-S243 Replacement of the aniline moiety with an alternative heterocycle. nih.govacs.org Improved druglike properties and potent neuroprotection. nih.govacs.org
(R)-P7C3-OMe Methylation of the hydroxyl group (R-enantiomer). mdpi.com Activity equivalent to P7C3. mdpi.com
(S)-P7C3-OMe Methylation of the hydroxyl group (S-enantiomer). nih.gov Inactive. nih.gov

Computational Modeling and Molecular Dynamics (MD) Simulations

Computational modeling and molecular dynamics (MD) simulations are powerful tools that provide atomic-level insights into how molecules like P7C3A20 interact with their biological targets and behave within complex biological systems. nih.govnih.govmdpi.com These methods have become increasingly important in drug discovery and development, helping to rationalize experimental findings and guide the design of new therapeutic agents. frontiersin.org

Insights into Ligand-Target Interactions

While the precise molecular target of the P7C3 class of compounds was initially unknown, computational approaches have been employed to explore potential interactions. nih.gov It was later discovered that these compounds function by activating nicotinamide (B372718) phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway. researchgate.net Computational modeling can help elucidate how P7C3A20 and its analogs bind to and allosterically activate NAMPT. fau.de

Molecular dynamics simulations can model the dynamic movements of the ligand and the protein target over time, revealing key interactions and conformational changes that are essential for the compound's activity. nih.gov For example, simulations can identify the specific amino acid residues in the binding pocket of NAMPT that form hydrogen bonds or hydrophobic interactions with P7C3A20, explaining the observed structure-activity relationships. Studies have suggested that P7C3-A20 may interact only transiently with NAMPT, possibly exerting its effects indirectly. fau.de

Prediction of Compound Behavior in Biological Systems

Computational models can predict various properties of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as its potential for toxicity. farmaciajournal.com For P7C3A20, computational tools can predict its ability to cross the blood-brain barrier, a critical feature for a neuroprotective agent. farmaciajournal.com Studies have used such tools to evaluate the drug-likeness of P7C3 derivatives, noting that while P7C3A20 may not strictly follow all of Lipinski's rules, it demonstrates significant biological activity. farmaciajournal.com

Analytical Techniques for Mechanistic Studies

A variety of analytical techniques have been crucial in elucidating the mechanism of action of P7C3A20 and its analogs. These methods have provided direct evidence for the compound's effects on cellular processes and its interaction with its molecular target.

One of the key findings from mechanistic studies is that P7C3 compounds protect against cell death by preserving mitochondrial membrane integrity. nih.gov Assays measuring mitochondrial membrane potential have shown that active P7C3 variants, including P7C3A20, can prevent mitochondrial dissolution in response to cellular stress. nih.gov

Furthermore, the link between P7C3A20 and NAD+ metabolism was established through metabolite analysis using mass spectrometry. nih.gov These studies demonstrated that in cells treated with a toxin that depletes NAD+, co-administration of P7C3A20 leads to a dose-dependent replenishment of NAD+ levels. nih.gov Radiotracer studies using 14C-labeled nicotinamide have further confirmed that P7C3-A20 enhances the flux of nicotinamide through the NAD+ salvage pathway. nih.govgoogle.com

Cellular thermal shift assays (CETSA) have been used to investigate the direct binding of P7C3-A20 to its target, NAMPT. fau.de This technique measures the change in the thermal stability of a protein upon ligand binding. While some studies have provided evidence for an interaction, others suggest the interaction might be transient or indirect, highlighting the complexity of the compound's mechanism. fau.de

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) for Quantification in Biological Matrices

The quantification of P7C3-A20 in various biological samples has been successfully achieved using liquid chromatography-tandem mass spectrometry (LC/MS/MS), a highly sensitive and specific analytical technique. This methodology is crucial for pharmacokinetic studies, enabling the determination of the compound's concentration in plasma, brain, and spinal cord tissue over time. pnas.orgpnas.orgnih.gov

Research has established robust LC/MS/MS methods for P7C3-A20. arvojournals.orgnih.gov In typical analyses, samples from biological sources are first processed to remove interfering substances. A common method is protein precipitation, where a solvent like acetonitrile (B52724) containing formic acid is added to the sample (e.g., plasma or vitreous humor). arvojournals.orgacs.org An internal standard (IS), such as n-benzylbenzamide, is included during this step to ensure accuracy and precision throughout the sample preparation and analysis process. arvojournals.org After centrifugation to remove precipitated proteins, the resulting supernatant is analyzed. arvojournals.orgacs.org

The analysis is performed on an LC/MS/MS system, often employing a triple quadrupole mass spectrometer like an AB/Sciex 3200 Qtrap. arvojournals.org Chromatographic separation is achieved using a reverse-phase column, such as an Agilent XDB C18 column. arvojournals.org The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity. For P7C3-A20, the specific precursor-to-fragment ion transition of m/z 507.0 → 204.1 is monitored in positive ionization mode. arvojournals.orgnih.gov This transition is unique to the compound, allowing for its precise quantification even in complex biological matrices. arvojournals.org

These methods have demonstrated high sensitivity, with the limit of quantification (LOQ) reaching levels as low as 5 ng/mL in plasma and 1 ng/mL in brain and vitreous humor. arvojournals.org Such LC/MS/MS quantification has confirmed that P7C3-A20 successfully enters both the brain and spinal cord, a critical property for a neuroprotective agent. pnas.orgnih.gov Interestingly, studies have shown that P7C3-A20 exhibits greater protective efficacy despite accumulating at significantly lower concentrations in spinal cord and brain tissue compared to its parent compound, P7C3. pnas.orgpnas.org

ParameterDescriptionSource
Analytical TechniqueLiquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) pnas.orgpnas.org
Sample PreparationProtein Precipitation with acetonitrile and formic acid arvojournals.orgacs.org
Mass SpectrometerAB/Sciex 3200 Qtrap (or similar) arvojournals.org
Ionization ModePositive Electrospray Ionization (ESI+) arvojournals.orgnih.gov
Detection ModeMultiple Reaction Monitoring (MRM) arvojournals.orgnih.gov
MRM Transition (P7C3-A20)m/z 507.0 → 204.1 arvojournals.orgnih.gov
Internal Standard (IS)n-benzylbenzamide (m/z 212.1 → 91.1) arvojournals.org
Limit of Quantification (LOQ)1 ng/mL (Brain, Vitreous Humor), 5 ng/mL (Plasma) arvojournals.org

Probe-Based Approaches for Target Identification

To uncover the mechanism of action for the P7C3 class of compounds, researchers developed sophisticated probe-based approaches for target identification. arvojournals.orgscienceopen.com These strategies were essential in pinpointing the specific intracellular protein that P7C3-A20 and its analogs interact with to exert their neuroprotective effects. The most successful of these was a photo-crosslinking strategy. arvojournals.orgscienceopen.com

A specialized chemical probe, named P7C3-S326, was synthesized to identify the molecular target. arvojournals.orgscienceopen.com This derivative was designed with two key functional groups: a benzophenone (B1666685) moiety for photo-crosslinking and an alkyne group for use in click chemistry. arvojournals.orgscienceopen.com The benzophenone group is photo-reactive; upon exposure to UV light, it forms a covalent bond with nearby molecules, effectively "trapping" the protein target it is bound to. arvojournals.org When P7C3-S326 was incubated with cultured cells and exposed to UV light, it became covalently attached to several proteins. arvojournals.org This probe-based approach was pivotal in isolating the direct binding partner from the complex cellular proteome. arvojournals.orgscienceopen.com

Following the photo-crosslinking step, the alkyne handle on the P7C3-S326 probe was utilized for target elucidation via a "click" reaction. arvojournals.orgscienceopen.com Click chemistry allows for a highly specific and efficient reaction between an alkyne and an azide. arvojournals.org In these experiments, cell lysates containing the crosslinked proteins were treated with an azide-modified fluorescent dye, such as Alexa 532-azide. arvojournals.org This resulted in the covalent attachment of the bright dye to the probe, which was already bound to its protein target, allowing for easy visualization on a gel. arvojournals.orgworldwide.com This two-step process of photo-crosslinking followed by click chemistry provided a powerful method to label and subsequently identify the target protein. arvojournals.orgacs.orgscienceopen.com

To confirm the specificity of the interaction between the P7C3-S326 probe and its target, competitive binding assays were performed. arvojournals.orgacs.org In these experiments, cells were co-incubated with the P7C3-S326 probe and a large excess (e.g., 30-fold) of the active analog, P7C3-A20. pnas.orgarvojournals.org The presence of P7C3-A20 effectively competed with the probe for binding to the target protein. arvojournals.org Consequently, in the presence of P7C3-A20, the UV-dependent covalent labeling of a specific 70kD protein (p70) by P7C3-S326 was significantly reduced or eliminated. pnas.orgarvojournals.orgworldwide.com This demonstrated that P7C3-A20 binds to the same target as the probe. arvojournals.org Further studies with a large panel of 168 P7C3 derivatives revealed a strong statistical correlation between a derivative's ability to compete for binding in this assay and its protective activity, confirming that engagement with this target is the primary mechanism of action. pnas.orgarvojournals.org The target protein was ultimately identified through mass spectrometry as nicotinamide phosphoribosyltransferase (NAMPT). arvojournals.orgscienceopen.com

MethodologyKey Component/CompoundPurposeSource
Photo-CrosslinkingP7C3-S326 (with Benzophenone)Covalently link the probe to its direct protein target upon UV exposure. arvojournals.orgscienceopen.com
CLICK ChemistryP7C3-S326 (with Alkyne) + Azide-Dye (e.g., Alexa 532)Attach a fluorescent reporter to the probe-target complex for visualization and identification. arvojournals.orgacs.orgscienceopen.com
Competitive BindingP7C3-A20Confirm binding specificity by competing with the P7C3-S326 probe, linking target engagement to biological activity. pnas.orgarvojournals.orgacs.org

Metabolomic Analysis for NAD+ Levels

Metabolomic analysis, specifically using mass spectrometry, was employed to investigate the downstream biochemical effects of P7C3-A20's interaction with its target, NAMPT. arvojournals.orgscienceopen.com These studies focused on the levels of nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular metabolism. arvojournals.org Research showed that certain toxins, such as doxorubicin, induce a significant depletion of intracellular NAD+ levels. arvojournals.orgscienceopen.com

In experiments using U2OS cells, treatment with doxorubicin led to a marked decline in NAD+ relative to hundreds of other metabolites measured simultaneously by mass spectrometry. arvojournals.orgworldwide.com Co-administration of P7C3-A20 resulted in a dose-dependent replenishment of these depleted NAD+ pools. arvojournals.orgworldwide.com This finding was significant because the mass spectrometry methods quantified NAD+ relative to a vast number of other intracellular metabolites, indicating that the effect of P7C3-A20 was a specific restoration of NAD+ rather than a general improvement in cell health. arvojournals.orgscienceopen.com Further studies confirmed that other active P7C3 derivatives also facilitated the replenishment of NAD+ levels, while inactive derivatives did not. arvojournals.orgworldwide.com This demonstrated a direct link between the compound's target engagement, its ability to enhance NAMPT activity, and the subsequent restoration of the crucial metabolite NAD+. arvojournals.orgscienceopen.com This mechanism is believed to be central to the compound's neuroprotective effects in various models of neuronal damage where NAD+ is depleted. researchgate.netscielo.br

Experimental ConditionKey Compound(s)Observed Effect on NAD+ LevelsSource
Doxorubicin-treated U2OS cellsDoxorubicinSignificant decline in intracellular NAD+ arvojournals.orgscienceopen.com
Doxorubicin-treated U2OS cellsDoxorubicin + P7C3-A20Dose-dependent replenishment of NAD+ arvojournals.orgworldwide.com
Doxorubicin-treated U2OS cellsDoxorubicin + Active P7C3 analogs (e.g., P7C3-S243)Replenishment of NAD+ arvojournals.orgworldwide.com
Doxorubicin-treated U2OS cellsDoxorubicin + Inactive P7C3 analogs (e.g., P7C3-S6)No rebound in NAD+ levels arvojournals.orgworldwide.com

Future Research Directions and Unexplored Avenues

Identification of Additional Molecular Targets and Signaling Pathways

While the activation of nicotinamide (B372718) phosphoribosyltransferase (NAMPT) and the subsequent increase in cellular NAD+ levels are established mechanisms of P7C3 compounds, the complete landscape of their molecular interactions remains to be fully mapped. jcancer.orgresearchgate.net Future investigations should focus on identifying additional protein targets and signaling pathways modulated by P7C3-A20.

One established pathway influenced by P7C3-A20 is the PI3K/AKT/GSK3β signaling cascade, which plays a crucial role in preventing neuronal injury. medchemexpress.comnih.gov Research has shown that the neuroprotective effects of P7C3-A20 in a model of hypoxic-ischemic encephalopathy were nullified by a PI3K inhibitor, confirming the pathway's importance. nih.gov In the context of intracerebral hemorrhage, P7C3-A20 has been found to activate the NAD+/Sirt3 pathway, which in turn suppresses microglia-mediated neuroinflammation. nih.gov Furthermore, studies have indicated that P7C3 compounds can modulate the cGAS-STING pathway. researchgate.net

To uncover novel targets, researchers have utilized human protein microarrays. One such study identified 577 potential protein targets for the parent compound P7C3, with a significant number being involved in metabolic processes, particularly glycolysis. frontiersin.org This suggests that the therapeutic effects of the P7C3 class may extend beyond NAD+ metabolism. The use of derivatives with immobilizing moieties, such as photocrosslinking and alkyne groups for CLICK chemistry, has been instrumental in identifying NAMPT as a target and could be key to discovering further binding partners. researchgate.netnih.govoup.com

Development and Characterization of Novel P7C3-A20 Analogues

The development of P7C3-A20 itself was the result of a medicinal chemistry campaign to optimize the original P7C3 molecule. nih.gov This effort has led to the synthesis of over 350 novel analogs, including P7C3-A20, with improved characteristics. onemind.org This ongoing process of creating and testing new derivatives is crucial for enhancing the therapeutic profile of this class of compounds.

Targeted Modifications for Enhanced Specificity or Potency

Future efforts in developing novel analogues should focus on targeted modifications to improve specificity for desired molecular targets and increase potency. The development of P7C3-A20 and another potent analog, (-)-P7C3-S243, demonstrates the success of this approach. nih.govnih.gov For instance, replacing the hydroxyl group in P7C3 with a fluorine atom yielded P7C3-A20, which exhibited enhanced proneurogenic activity. nih.gov Further structure-activity relationship studies can guide the rational design of new molecules with even greater efficacy. The goal is to create compounds that can be administered at lower doses while achieving a more significant therapeutic effect, thereby minimizing potential off-target effects.

Exploration of Metabolically Stable Derivatives

A key aspect of drug development is ensuring that a compound remains stable in the body long enough to exert its therapeutic effect. P7C3-A20 and its parent compound are orally bioavailable and can cross the blood-brain barrier. rsc.org The analog (-)-P7C3-S243 has also been shown to be metabolically stable. acs.org Future research should continue to prioritize the development of metabolically stable derivatives. This involves creating compounds that are resistant to breakdown by enzymes in the liver and other tissues, ensuring sustained plasma and brain concentrations. Such stability is critical for treating chronic neurodegenerative diseases that require long-term administration. rsc.org

Mechanistic Elucidation of Broader Neuroprotective Effects

P7C3-A20 has demonstrated neuroprotective effects in a wide range of preclinical models, including Parkinson's disease, amyotrophic lateral sclerosis (ALS), traumatic brain injury (TBI), and ischemic stroke. onemind.orgthemiamiproject.org The compound has been shown to protect mature neurons and enhance the formation of new ones. themiamiproject.org In models of TBI, P7C3-A20 has been observed to inhibit excessive autophagy and apoptosis, two key processes in secondary injury cascades. semanticscholar.org Specifically, it was found to decrease the expression of the autophagy marker LC3-II and the pro-apoptotic proteins BNIP3 and Bax. semanticscholar.org Understanding the precise molecular mechanisms underlying these broad protective effects is a critical area for future research. It is important to determine if a common mechanism is at play across these different disease models or if P7C3-A20 engages distinct pathways depending on the specific pathological context.

Refinement of Preclinical Models to Mimic Disease Complexity

Integration with Advanced Omics Technologies (e.g., Proteomics, Transcriptomics)

The integration of advanced "omics" technologies, such as proteomics and transcriptomics, offers a powerful approach to gain a comprehensive understanding of the effects of P7C3-A20. These technologies allow for the large-scale analysis of proteins and RNA transcripts, providing a global view of the molecular changes induced by the compound.

RNA sequencing has already been used to show that P7C3-A20 treatment in a model of intracerebral hemorrhage alters the expression of genes involved in inflammatory pathways, including the NF-kappa B and NOD-like receptor signaling pathways. nih.gov Proteomics has been instrumental in identifying NAMPT as a direct target of the P7C3 class. oup.comgoogle.com By combining transcriptomic and proteomic data, researchers can identify key molecular networks and pathways that are significantly modulated by P7C3-A20. nih.gov This integrated approach can help to uncover novel mechanisms of action, identify biomarkers of drug response, and provide a more complete picture of the compound's biological effects, ultimately guiding its clinical development. windows.net

Investigation of Compound Transport and Distribution in Biological Systems

A critical aspect of the therapeutic potential of any neurological agent is its ability to traverse the blood-brain barrier (BBB) and distribute effectively within the central nervous system (CNS). Future research must continue to build on our current understanding of how the P7C3A20-analog is transported and distributed within biological systems. Initial studies have confirmed that P7C3-A20, an aminopropyl carbazole (B46965), possesses the crucial characteristic of being able to cross the blood-brain barrier. medchemexpress.comrsc.orgnih.gov This capability is fundamental to its neuroprotective effects observed in various preclinical models.

Research has demonstrated that P7C3-A20 not only penetrates the CNS but also plays a significant role in the maintenance and repair of the BBB itself. neuromics.com In mouse models of traumatic brain injury (TBI), treatment with P7C3-A20, even a year after the initial injury, was shown to repair the BBB, arrest chronic neurodegeneration, and restore cognition. frontiersin.orgpnas.orgcase.eduresearchgate.net This restorative effect on the BBB is linked to the compound's ability to preserve endothelial health and function. pnas.org For instance, in mice exposed to lipopolysaccharide (LPS) to induce BBB damage, P7C3-A20 treatment significantly reduced the permeability of the barrier. pnas.org

Further investigations into the specific mechanisms of this BBB interaction have revealed that P7C3-A20 influences the expression of key tight junction proteins, which are essential for maintaining BBB integrity. Studies in models of intracerebral hemorrhage (ICH) and TBI have shown that P7C3-A20 treatment reverses the injury-induced decrease in the expression of these proteins. nih.gov

The table below summarizes the observed effects of P7C3-A20 on critical blood-brain barrier tight junction proteins based on preclinical research findings.

Tight Junction ProteinBrain RegionConditionEffect of P7C3-A20 TreatmentReference
Claudin-5 Cortex & HippocampusTraumatic Brain Injury (TBI)Increased expression pnas.org
ZO-1 (Zona Occludens-1) CortexTraumatic Brain Injury (TBI)Increased expression pnas.org
Occludin Not SpecifiedIntracerebral Hemorrhage (ICH)Reversed ICH-induced decrease nih.gov
Claudin-5 Not SpecifiedIntracerebral Hemorrhage (ICH)Reversed ICH-induced decrease nih.gov
ZO-1 (Zona Occludens-1) Not SpecifiedIntracerebral Hemorrhage (ICH)Reversed ICH-induced decrease nih.gov

Beyond the BBB in the context of injury and disease, the distribution of P7C3-A20 has been observed in other specific biological contexts. One notable finding is the compound's ability to cross the placental barrier. In mouse studies, maternal administration of P7C3-A20 resulted in the compound entering the fetal brain, where it offered protection against the neuropsychiatric consequences of prenatal stress. This indicates a broad distribution capability that is not limited to the adult CNS.

While the parent compound, P7C3, is noted to be orally bioavailable, further detailed pharmacokinetic and biodistribution studies on P7C3-A20 are a critical avenue for future research. rsc.org Understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile in greater detail will be essential. Unexplored avenues include quantifying the concentration of P7C3-A20 and its potential metabolites in various tissues over time, identifying the specific transporters that may facilitate its entry across the BBB, and clarifying how its distribution pattern correlates with its neuroprotective and proneurogenic activities in different brain regions and disease models.

Q & A

Q. What are the key considerations when designing in vivo experiments to evaluate the neuroprotective efficacy of P7C3A20-analog?

  • Methodological Answer : Experimental design must address dose-response relationships, control groups (e.g., vehicle vs. active comparator), and outcome measures (e.g., behavioral assays, histopathological analysis). Ensure blinding and randomization to minimize bias. Use standardized protocols for animal models of neurodegeneration (e.g., traumatic brain injury or Parkinson’s disease) . Statistical power calculations should precede experiments to determine sample sizes, aligning with instrumentation precision (e.g., ±5% error tolerance) .

Q. How should researchers address contradictions in pharmacokinetic data for this compound across studies?

  • Methodological Answer : First, compare methodologies: variations in administration routes (oral vs. intraperitoneal), bioanalytical techniques (LC-MS vs. ELISA), or animal strains may explain discrepancies. Replicate experiments under standardized conditions, prioritizing harmonized protocols from authoritative literature . Use meta-analysis to identify trends in bioavailability or half-life data, adjusting for confounding variables (e.g., metabolic differences) .

Q. What statistical frameworks are recommended for analyzing dose-dependent effects of this compound in preclinical studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC₅₀ values. Report confidence intervals and effect sizes rather than relying solely on p-values. For small sample sizes, use nonparametric tests (e.g., Mann-Whitney U) to avoid assumptions of normality. Adhere to guidelines for reporting numerical precision (e.g., means ± SD to one significant digit beyond instrument resolution) .

Advanced Research Questions

Q. How can researchers optimize the in vitro screening protocol for this compound derivatives to balance throughput and mechanistic depth?

  • Methodological Answer : Implement a tiered approach:
  • Primary screening : High-throughput assays (e.g., ATP-based viability in neuronal cell lines) to identify hits.
  • Secondary validation : Orthogonal assays (e.g., caspase-3 activation for apoptosis, mitochondrial membrane potential assays) to confirm mechanistic specificity.
  • Tertiary analysis : Single-cell RNA sequencing or metabolomics to resolve off-target effects. Use factorial designs to test interactions between concentration and exposure time .

Q. What strategies are effective in resolving contradictions between in vitro mechanistic data and in vivo efficacy outcomes for this compound?

  • Methodological Answer : Conduct ex vivo pharmacodynamic studies (e.g., brain penetrance assays) to bridge gaps. If in vitro activity lacks in vivo translation, evaluate blood-brain barrier permeability via LC-MS quantification of compound levels in cerebrospinal fluid . Additionally, use genetic knockout models to validate target engagement (e.g., NMNAT2 upregulation) .

Q. How should researchers design a longitudinal study to assess the chronic toxicity profile of this compound?

  • Methodological Answer :
  • Timepoints : Include acute (7 days), subchronic (30 days), and chronic (90+ days) phases.
  • Endpoints : Monitor hematological, hepatic, and renal biomarkers, alongside histopathology.
  • Controls : Compare with structurally related analogs to isolate toxicity mechanisms. Use survival analysis and Kaplan-Meier curves for mortality data. Pre-register the study protocol to mitigate publication bias .

Q. What computational approaches are suitable for elucidating the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) to predict binding affinity to NMNAT2 with molecular dynamics simulations (e.g., GROMACS) to assess stability. Validate predictions via site-directed mutagenesis of target proteins. Use QSAR models to prioritize synthetic targets, ensuring chemical diversity in derivative libraries .

Data Presentation & Reproducibility

Q. How can researchers ensure reproducibility when publishing this compound data in compliance with FAIR principles?

  • Methodological Answer :
  • Metadata : Document synthetic routes (e.g., HPLC purity, NMR spectra), experimental conditions (e.g., humidity, temperature), and software versions.
  • Deposition : Share raw data in repositories like Zenodo or Figshare. Use standardized formats (e.g., .csv for kinetics data).
  • Code : Provide scripts for statistical analysis (e.g., R/Python) under open-source licenses. Reference Materials and Methods sections to authoritative protocols (e.g., Nature Protocols) .

Q. What criteria should guide the selection of primary literature for contextualizing this compound findings in a review article?

  • Methodological Answer : Prioritize studies with:
  • Transparency : Full methodological details and raw data availability.
  • Rigor : Appropriate controls, statistical reporting, and peer-reviewed validation.
  • Relevance : Direct mechanistic or structural parallels to this compound. Exclude studies from non-indexed journals or lacking conflict-of-interest statements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.